2-Dodecylphenol

Description

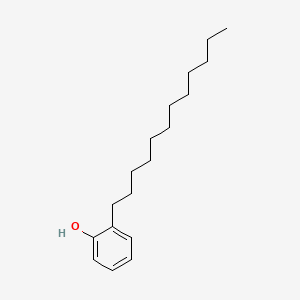

Structure

3D Structure

Properties

IUPAC Name |

2-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEJMVLDXAUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274042 | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 to 335 °F at 760 mmHg (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27193-86-8, 5284-29-7 | |

| Record name | DODECYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40GZ9LVDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Dodecylphenol chemical properties and structure

An In-depth Technical Guide to 2-Dodecylphenol: Chemical Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-dodecylphenol, a member of the alkylphenol family. It details the compound's molecular structure, including critical aspects of isomerism that define its industrial utility and toxicological profile. The guide synthesizes key physicochemical properties and provides an in-depth analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry. Furthermore, it outlines the primary synthesis methodology through Friedel-Crafts alkylation, presents a detailed experimental protocol, and discusses its major applications as a chemical intermediate in various industries. The document concludes with a summary of essential safety, handling, and toxicological information relevant to laboratory and industrial settings.

Introduction to 2-Dodecylphenol

2-Dodecylphenol (o-dodecylphenol) is an organic compound characterized by a phenol ring substituted with a twelve-carbon alkyl chain at the ortho position.[1] It belongs to the broader class of dodecylphenols, which are produced in large quantities for use as chemical intermediates.[2] The properties and applications of dodecylphenol are heavily influenced by two structural factors: the point of attachment of the dodecyl group to the phenol ring (ortho, meta, or para) and the structure of the dodecyl group itself (linear or branched).[3][4]

Industrially, "dodecylphenol" often refers to a mixture of isomers, with the para-isomer and branched dodecyl chains (derived from propylene tetramer) being common.[3][4][5] However, the specific 2-dodecylphenol isomer possesses distinct properties that make it a valuable building block in the synthesis of specialized chemicals.[6] This guide focuses on the technical details of 2-dodecylphenol, providing researchers, chemists, and drug development professionals with the core knowledge required to understand and utilize this compound effectively.

Molecular Structure and Isomerism

The fundamental structure of 2-dodecylphenol consists of a hydroxyl group (-OH) and a dodecyl group (-C₁₂H₂₅) attached to a benzene ring. Its molecular formula is C₁₈H₃₀O, and it has a molecular weight of approximately 262.43 g/mol .[1][7][8]

The defining characteristic of alkylphenols is their isomerism, which can be categorized as follows:

-

Positional Isomerism: The dodecyl group can be attached to the phenol ring at position 2 (ortho), 3 (meta), or 4 (para) relative to the hydroxyl group. This guide focuses on the 2-substituted isomer. The para-isomer, 4-dodecylphenol, is also a commercially significant compound.[9][10]

-

Alkyl Chain Isomerism: The dodecyl group can be a linear n-dodecyl chain or a branched structure. A common branched isomer is tetrapropenylphenol, derived from the oligomerization of propylene.[2][11] Industrial-grade dodecylphenol is often a complex mixture of these branched isomers.[3][12]

The specific arrangement of these groups dictates the molecule's steric hindrance, reactivity, and physical properties, which in turn influences its biological activity and industrial applications.

Caption: Key isomers of Dodecylphenol.

Physicochemical Properties

2-Dodecylphenol is typically a straw-colored or pale yellow, viscous liquid with a characteristic phenolic odor.[1][7] The long, nonpolar dodecyl chain imparts significant hydrophobic character, making it highly soluble in organic solvents and only slightly soluble in water.[5][7]

| Property | Value | Source(s) |

| IUPAC Name | 2-dodecylphenol | [1] |

| Synonyms | o-Dodecylphenol, 2-Laurylphenol | [1][7][8][13] |

| CAS Number | 5284-29-7 | [1][7][8] |

| Molecular Formula | C₁₈H₃₀O | [1][7][8] |

| Molecular Weight | 262.43 g/mol | [1][7][8][14] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor | Phenolic | [1][7] |

| Melting Point | 39 °C | [7] |

| Boiling Point | ~314 °C (for isomer mixture) | [6] |

| Density | ~0.94 g/cm³ (for isomer mixture) | [5][6] |

| Vapor Pressure | 2.3 x 10⁻⁶ mmHg | [1] |

| Flash Point | ~210.8 °C (for isomer mixture) | [6] |

| Water Solubility | 1.54 mg/dm³ (for isomer mixture) | [5] |

| LogP | 5.86 | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-dodecylphenol. The following sections describe the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic, hydroxyl, and aliphatic protons.

-

Aromatic Protons (δ 6.7-7.2 ppm): The four protons on the substituted benzene ring will appear as a complex multiplet in this region.

-

Hydroxyl Proton (δ ~4.8 ppm): The phenolic -OH proton typically appears as a broad singlet. Its chemical shift can vary with concentration and solvent.

-

Benzylic Protons (δ ~2.5 ppm): The two protons on the carbon directly attached to the aromatic ring (Ar-CH₂-) are expected to appear as a triplet.

-

Alkyl Chain Protons (δ 0.8-1.6 ppm): The protons of the long alkyl chain will produce overlapping signals, with a broad multiplet around δ 1.26 ppm for the repeating -(CH₂)ₙ- units. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.88 ppm.[15]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton NMR data, showing distinct signals for each carbon environment.

-

Aromatic Carbons (δ 115-154 ppm): Six signals are expected. The carbon bearing the -OH group (C-OH) is the most deshielded (~154 ppm), followed by the carbon attached to the alkyl chain (C-alkyl). The four CH carbons will appear between ~115-130 ppm.

-

Aliphatic Carbons (δ 14-35 ppm): The carbons of the dodecyl chain will appear in the upfield region. The benzylic carbon (Ar-CH₂) is expected around δ 35 ppm, while the terminal methyl carbon appears around δ 14 ppm. The remaining methylene carbons produce a series of signals between δ 22-32 ppm.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch (3300-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydrogen-bonded phenolic hydroxyl group.[16]

-

C-H Stretches (2850-3000 cm⁻¹): Strong bands corresponding to the aliphatic C-H bonds of the dodecyl chain.

-

C=C Stretch (1500-1600 cm⁻¹): Absorptions characteristic of the aromatic ring.[16]

-

C-O Stretch (~1200 cm⁻¹): A strong band corresponding to the stretching of the phenolic C-O bond.

Mass Spectrometry (GC-MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of the molecule (262.4).

-

Key Fragments: A prominent peak at m/z 107 is often observed, resulting from benzylic cleavage, which forms a stable hydroxybenzyl cation. This is a characteristic fragmentation pattern for alkylphenols.[1]

Exemplar Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 2-dodecylphenol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum using a standard 90-degree pulse angle with a relaxation delay of 1-2 seconds. A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons.

Synthesis and Manufacturing

The primary industrial method for producing dodecylphenol is the Friedel-Crafts alkylation of phenol.[5] This reaction involves treating phenol with a dodecene isomer (such as 1-dodecene or a branched propylene tetramer) in the presence of an acid catalyst.

Causality of Experimental Choices: The choice of catalyst is critical for controlling the selectivity of the reaction. While strong Lewis acids can be used, solid acid catalysts like activated clays or acidic ion-exchange resins are often preferred in industrial settings.[5][14] These catalysts are easily separated from the product mixture, are reusable, and tend to favor para-alkylation, which is often desired. They also minimize waste and corrosion issues associated with traditional catalysts.

Sources

- 1. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecylphenol HY-12D_Guangdong Huajinda New Material Technology Co., Ltd. [hjd-chem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Dodécylphénol — Wikipédia [fr.wikipedia.org]

- 5. Dodecylphenol - PCC Group [products.pcc.eu]

- 6. Dodecylphenol, mixture of isomers | 27193-86-8 | W-110691 [biosynth.com]

- 7. upbio.lookchem.com [upbio.lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]

- 11. cglapps.chevron.com [cglapps.chevron.com]

- 12. chembk.com [chembk.com]

- 13. scbt.com [scbt.com]

- 14. Synthesis routes of 2-Dodecylphenol [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

2-Dodecylphenol CAS number and IUPAC name

An In-Depth Technical Guide to 2-Dodecylphenol

Introduction

2-Dodecylphenol is an organic compound classified under the alkylphenol family. It is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This structure imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. While commercial dodecylphenol is often a complex mixture of isomers, with the alkyl chain at different positions on the phenol ring, this guide will focus on the technical aspects of the specific ortho-isomer, 2-dodecylphenol.

This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and material science, providing detailed information on its chemical identity, properties, synthesis, applications, and safety considerations.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and industry.

Chemical Identifiers

A clear identification of 2-Dodecylphenol is crucial for regulatory compliance and scientific accuracy. Key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-dodecylphenol[1][2] |

| CAS Number | 5284-29-7[2][3][4][5][6] |

| Molecular Formula | C₁₈H₃₀O[2][3][5] |

| Molecular Weight | 262.43 g/mol [5][6][7] |

| Synonyms | o-Dodecylphenol, 2-Laurylphenol[1][3][4][5] |

| InChI Key | CYEJMVLDXAUOPN-UHFFFAOYSA-N[2][8] |

| SMILES | CCCCCCCCCCCCC1=CC=CC=C1O[1][2][5] |

Physicochemical Data

The physical and chemical properties of 2-Dodecylphenol dictate its behavior in various systems, its solubility, and its appropriate handling and storage conditions.

| Property | Value | Source |

| Physical Description | Straw-colored liquid with a phenolic odor. | [1] |

| Melting Point | 39°C | [4][6][7] |

| Boiling Range | ~300 - 340°C (for mixed isomers) | [9] |

| Density | ~0.94 g/cm³ at 20°C (for mixed isomers) | [9] |

| Water Solubility | 1.54 mg/L (for mixed isomers) | [9] |

| Vapor Pressure | 2.30 x 10⁻⁶ mm Hg at 25°C | [10] |

| LogP (Octanol-Water Partition Coefficient) | 7.14 (for para-isomers) | [11] |

| Flash Point | ~160°C (for mixed isomers) | [9] |

Part 2: Synthesis and Manufacturing

The primary industrial method for producing dodecylphenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol.

Reaction Mechanism and Rationale

The synthesis involves the electrophilic substitution of a dodecyl group onto the phenol ring. Phenol is an activated aromatic ring, and the hydroxyl group is an ortho-, para-directing activator. An acidic catalyst is employed to generate a carbocation from an alkene (1-dodecene) or an alkyl halide, which then acts as the electrophile. The choice of catalyst and reaction conditions can influence the isomeric distribution (ortho vs. para) of the final product. While commercial production often yields a mixture favoring the para-isomer, specific conditions can be optimized to increase the yield of 2-dodecylphenol.

General Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of dodecylphenol.

Caption: General workflow for the synthesis of 2-Dodecylphenol.

Experimental Protocol: Synthesis of Dodecylphenol

The following protocol is adapted from a documented laboratory procedure for the synthesis of dodecylphenol.[8] This method illustrates the alkylation of phenol with 1-dodecene using activated clay as a catalyst.

Materials:

-

Phenol (325 g)

-

1-Dodecene (575 g)

-

Activated Clay (e.g., Galeonite #136) (30 g)

-

2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.

Procedure:

-

Preparation: Add 325 g of phenol and 30 g of dried activated clay to the 2-liter four-necked flask.

-

Reaction Initiation: Begin agitation and heat the mixture to 135°C.

-

Addition of Alkene: Slowly add 575 g of 1-dodecene to the reaction mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: Continue to stir the mixture at 135°C for an additional period after the addition is complete to ensure maximum conversion.

-

Catalyst Removal: Cool the reaction mixture to a safe temperature and filter it to remove the activated clay catalyst.

-

Purification: The resulting filtrate, which is the crude dodecylphenol product, is then purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. This step yields the final dodecylphenol product.[8]

Part 3: Applications and Industrial Relevance

2-Dodecylphenol is rarely used as a final product. Instead, its value lies in its role as a versatile chemical intermediate.

-

Surfactants and Emulsifiers: A primary application of dodecylphenol is in the synthesis of surfactants.[12] Ethoxylation of dodecylphenol produces dodecylphenol ethoxylates, which are non-ionic surfactants used in detergents, industrial cleaners, and as pesticide adjuvants.[12][13]

-

Lubricant and Fuel Additives: Dodecylphenol is a precursor for additives in lubricating oils and fuels.[1][9][14] Its metal salts, such as calcium phenates, act as detergents and rust inhibitors in engine oils.[1][10]

-

Resins and Polymers: It is used in the production of formaldehyde resins, epoxy resins, and other polymers, where it can impart properties such as improved flexibility and water resistance.[1][9][14]

-

Other Applications: The compound also finds use in the manufacturing of fungicides, bactericides, dyes, pharmaceuticals, and adhesives.[1]

As environmental regulations have restricted the use of nonylphenol due to its endocrine-disrupting effects, dodecylphenol has emerged as a viable substitute in some applications.[12]

Part 4: Toxicological Profile and Safety

Understanding the hazards associated with 2-Dodecylphenol is critical for ensuring the safety of researchers and industrial workers.

Human Health Hazards

Based on data for dodecylphenol isomers and related alkylphenols, the compound presents several health risks.

-

Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns upon prolonged contact.[1][10][15][16] Studies on analogue chemicals report effects including severe erythema, edema, and necrosis.[10]

-

Eye Damage/Irritation: Causes serious eye irritation and is expected to cause serious eye damage.[1][10][15][16] Chemicals that are corrosive to the skin are generally considered to cause severe eye damage.[10]

-

Reproductive Toxicity: Suspected of damaging fertility.[1] A harmonized classification for branched dodecylphenol indicates it may damage fertility.[15]

-

Respiratory Effects: Inhalation of vapors may lead to toxic pneumonitis, an inflammation of the lungs.[1]

GHS Hazard Statements

The following GHS hazard statements are commonly associated with dodecylphenol and its isomers:

-

H314: Causes severe skin burns and eye damage[15]

Safety and Handling

Given the hazards, strict safety protocols must be followed when handling 2-Dodecylphenol.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[15][16]

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Use closed systems for industrial processes where feasible.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[15]

-

Environmental Hazards

Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15] It is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.[11] Therefore, release into the environment must be strictly avoided.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 171144, 2-Dodecylphenol. [Link]

-

LookChem. Cas 5284-29-7, 2-Dodecylphenol. [Link]

-

Australian Industrial Chemicals Introduction Scheme. Evaluation Statement: Dodecylphenols [EVA00074]. [Link]

-

Guangdong Huajinda New Material Co., Ltd. What is dodecylphenol used for?. [Link]

-

PCC Group. Dodecylphenol. [Link]

-

DAEDAL INTERNATIONAL CO., LTD. Dodecyl Phenol. [Link]

-

University of Hertfordshire. Dodecylphenol ethoxylate. [Link]

-

HPC Standards. 2-Dodecylphenol | 1X100MG | C18H30O | 694088 | 5284-29-7. [Link]

-

GOV.UK. Environmental Risk Evaluation Report: para-C12-alkylphenols (dodecylphenol and tetrapropenylphenol). [Link]

-

PrepChem.com. Synthesis of 4-dodecylphenol. [Link]

-

CP Lab Safety. 2-Dodecylphenol, 10g. [Link]

Sources

- 1. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Dodecylphenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. upbio.lookchem.com [upbio.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Dodecylphenol price,buy 2-Dodecylphenol - chemicalbook [m.chemicalbook.com]

- 7. 2-Dodecylphenol , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]

- 8. Synthesis routes of 2-Dodecylphenol [benchchem.com]

- 9. Dodecylphenol - PCC Group [products.pcc.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. What is dodecylphenol used for? [hjd-chem.com]

- 13. Dodecylphenol ethoxylate [sitem.herts.ac.uk]

- 14. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. 2-Dodecylphenol | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Spectroscopic Profile of 2-Dodecylphenol: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate in the production of surfactants, lubricant additives, and resins. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and quality control professionals in ensuring product purity, elucidating reaction mechanisms, and developing new applications. This document synthesizes available data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive reference.

Molecular Structure and Spectroscopic Overview

2-Dodecylphenol is an organic compound characterized by a phenol ring substituted with a dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and the long aliphatic chain.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O [label="O", pos="0,2.5!"]; H_O [label="H", pos="0.5,3!"]; C_d1 [label="CH₂", pos="-2.6,-1.5!"]; C_d2 [label="CH₂", pos="-3.9,-2.25!"]; C_d_mid [label="(CH₂)₈", pos="-5.2,-3!"]; C_d11 [label="CH₂", pos="-6.5,-3.75!"]; C_d12 [label="CH₃", pos="-7.8,-4.5!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O; O -- H_O; C2 -- C_d1; C_d1 -- C_d2; C_d2 -- C_d_mid; C_d_mid -- C_d11; C_d11 -- C_d12;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"]; H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];

C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of 2-Dodecylphenol.Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of 2-dodecylphenol is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Chromatographic Separation : The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and affinities for the stationary phase.

-

Ionization and Fragmentation : As 2-dodecylphenol elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The electron ionization mass spectrum of 2-dodecylphenol is characterized by a molecular ion peak and a series of fragment ions that provide valuable structural information.

| m/z | Relative Intensity (%) | Assignment |

| 262 | 51.0 | [M]⁺ (Molecular Ion) |

| 107 | 100.0 | [C₇H₇O]⁺ (Base Peak) |

| 108 | 22.3 | [C₇H₈O]⁺ |

| 263 | 10.1 | [M+1]⁺ |

Data sourced from ChemicalBook.[1]

The molecular ion peak ([M]⁺) at m/z 262 confirms the molecular weight of 2-dodecylphenol (C₁₈H₃₀O).[1][2] The presence of a smaller [M+1]⁺ peak at m/z 263 is due to the natural abundance of the ¹³C isotope.

The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of alkylphenols.[2] It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-substituted aromatic compounds. This cleavage results in the formation of a stable hydroxytropylium ion or a related resonance-stabilized structure.

The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently long alkyl chain.

M [label="2-Dodecylphenol (m/z 262)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; McLafferty [label="McLafferty Rearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Base_Peak [label="Base Peak (m/z 107)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment_108 [label="Fragment (m/z 108)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base_Peak; McLafferty -> Fragment_108; }

Figure 2: Key fragmentation pathways of 2-Dodecylphenol in EI-MS.¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation : 5-10 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition : The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Predicted Data and Interpretation

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~7.08 | t | 1H | Ar-H |

| ~6.85 | t | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.5-5.5 | s (broad) | 1H | Ar-OH |

| ~2.60 | t | 2H | Ar-CH₂- |

| ~1.60 | m | 2H | Ar-CH₂-CH₂- |

| ~1.2-1.4 | m (broad) | 18H | -(CH₂)₉- |

| ~0.88 | t | 3H | -CH₃ |

The aromatic region (δ 6.7-7.2 ppm) is expected to show four distinct signals for the four protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic region will be dominated by a large, broad multiplet around δ 1.2-1.4 ppm corresponding to the methylene groups of the dodecyl chain. The methylene group attached to the aromatic ring (Ar-CH₂-) will be deshielded and appear as a triplet around δ 2.60 ppm. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation : 15-20 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition : The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation delay are used to ensure good signal-to-noise and accurate integration (if desired).

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed and processed to yield the final spectrum.

Predicted Data and Interpretation

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~153 | C-OH |

| ~137 | C-alkyl |

| ~130 | Ar-CH |

| ~127 | Ar-CH |

| ~121 | Ar-CH |

| ~115 | Ar-CH |

| ~32-30 | -(CH₂)ₙ- |

| ~23 | -(CH₂)ₙ- |

| ~14 | -CH₃ |

The aromatic region is expected to show six distinct signals for the six carbons of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic region will show a series of signals for the twelve carbons of the dodecyl chain, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of 2-dodecylphenol can be analyzed as a thin film between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : A background spectrum is recorded, followed by the sample spectrum. The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data and Interpretation

The IR spectrum of 2-dodecylphenol will exhibit characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.

| Wavenumber (cm⁻¹) (Typical) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1230 | C-O stretch | Phenol |

| 750-700 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic |

The most prominent feature will be a broad O-H stretching band in the region of 3600-3200 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1500 cm⁻¹. The C-O stretching of the phenol will be observed around 1230 cm⁻¹. Finally, the out-of-plane C-H bending vibration in the 750-700 cm⁻¹ region can help confirm the ortho-substitution pattern of the aromatic ring.

Conclusion

References

Sources

An In-Depth Technical Guide to o-Dodecylphenol: Properties, Synthesis, and Applications

Introduction

o-Dodecylphenol is an organic compound belonging to the alkylphenol family, characterized by a twelve-carbon alkyl chain (dodecyl group) attached to the ortho position of a phenol ring. Its chemical formula is C18H30O.[1][2][3][4] This specific substitution pattern distinguishes it from its meta- and para-isomers, conferring unique physicochemical properties that are critical for its various industrial and research applications.

For researchers, scientists, and drug development professionals, understanding the nuanced properties of o-dodecylphenol is crucial. Its amphiphilic nature—owing to the hydrophilic phenolic head and the long, hydrophobic alkyl tail—makes it a valuable surfactant and an important intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.

Physicochemical Properties

The physical and chemical characteristics of o-dodecylphenol dictate its behavior in various systems and are fundamental to its application. These properties are a direct consequence of its molecular structure: the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic side-chain.

Key Properties Overview:

-

Appearance : At room temperature, o-dodecylphenol can range from a colorless to light yellow or orange liquid, and can also appear as a white powder or lump.

-

Solubility : Due to its long hydrophobic dodecyl chain, o-dodecylphenol has very low solubility in water but is readily soluble in organic solvents such as aliphatic alcohols, ketones, esters, and hydrocarbons.[7][8] This dual-solubility characteristic is key to its function as a surfactant.

-

Reactivity : The compound exhibits reactivity typical of phenols. The hydroxyl group is weakly acidic and can be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, with the -OH and alkyl groups influencing the position of substitution.

A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of Dodecylphenol Isomers

| Property | Value | Source(s) |

| CAS Number | 5284-29-7 (for 2-dodecylphenol) | [1][2][3] |

| Molecular Formula | C18H30O | [1][2][3] |

| Molecular Weight | 262.44 g/mol | [1][3][5] |

| Boiling Point | 310-335 °C (for isomer mixture) | [5][9][10] |

| Melting Point | 42.0 to 46.0 °C | |

| Density | ~0.94 g/mL at 20-25 °C | [5][9] |

| Flash Point | ~163 °C (325 °F) | [5][9] |

| Refractive Index | n20/D ~1.503 | [9] |

Note: Some properties, like boiling point, are often reported for a mixture of dodecylphenol isomers, with the para-isomer being the most common commercially.[7]

Synthesis and Reactivity

Synthesis Pathway: Friedel-Crafts Alkylation

The primary industrial synthesis of dodecylphenol is the Friedel-Crafts alkylation of phenol with an alkene, typically 1-dodecene. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Experimental Choices:

-

Reactants : Phenol is the aromatic substrate, and 1-dodecene serves as the source of the alkyl group.

-

Catalyst : An acid catalyst is required to activate the alkene. Common catalysts include acidic ion-exchange resins, activated clay, or Lewis acids like aluminum chloride (AlCl3).[11][12][13] The catalyst's role is to protonate the alkene, generating a secondary carbocation (dodecan-2-yl cation). This electrophile then attacks the electron-rich phenol ring.

-

Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 90-135 °C) to ensure a sufficient reaction rate.[11][12] The choice of catalyst and temperature can influence the ratio of ortho- to para-isomers produced. The hydroxyl group of phenol is an ortho-, para-directing activator, leading primarily to substitution at these positions. Steric hindrance from the bulky dodecyl group often favors the formation of the para-isomer (p-dodecylphenol).

A simplified workflow for this synthesis is depicted below.

Caption: Workflow for the synthesis of dodecylphenol via Friedel-Crafts alkylation.

Chemical Reactivity

The reactivity of o-dodecylphenol is governed by its functional groups:

-

Phenolic Hydroxyl Group : This group is weakly acidic and can undergo reactions such as etherification, esterification, and ethoxylation. The latter is particularly important for producing non-ionic surfactants (dodecylphenol ethoxylates).[14]

-

Aromatic Ring : The ring is activated by both the hydroxyl and alkyl groups, making it susceptible to further electrophilic substitution (e.g., sulfonation, nitration). However, these reactions must be carefully controlled, as phenols can be sensitive to oxidation.

Analytical Methodologies

Accurate characterization of o-dodecylphenol is essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis for Purity Assessment

Gas Chromatography (GC) is the standard method for determining the purity of dodecylphenol and quantifying the ratio of different isomers.

Self-Validating GC Protocol:

-

Sample Preparation : Accurately weigh ~50 mg of the dodecylphenol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or isopropanol. For robust quantification, an internal standard (e.g., tetradecane) of known concentration should be added. The system validates itself by ensuring the internal standard's peak area is consistent across runs.

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The FID is chosen for its excellent sensitivity to hydrocarbons.

-

GC Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This column separates compounds primarily based on their boiling points, effectively resolving phenol, o-dodecylphenol, and p-dodecylphenol.

-

Instrument Conditions :

-

Injector Temperature : 280 °C

-

Detector Temperature : 300 °C

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes. This program ensures that the solvent elutes first, followed by phenol and then the dodecylphenol isomers.

-

-

Data Analysis : The purity is calculated based on the relative peak areas. The identity of the peaks can be confirmed by comparing their retention times to those of certified reference standards.[15]

The logical flow of this analytical process is visualized below.

Caption: Standard workflow for purity analysis of o-dodecylphenol using Gas Chromatography.

Spectroscopic Characterization

-

Mass Spectrometry (MS) : When coupled with GC (GC-MS), it provides definitive structural confirmation. The mass spectrum of dodecylphenol shows a molecular ion peak (M+) at m/z 262, corresponding to its molecular weight.[16]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, and sharp peaks around 1500-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous differentiation between the ortho, meta, and para isomers based on the splitting patterns and chemical shifts of the aromatic protons and carbons.

Applications in Research and Development

While dodecylphenol has broad industrial uses, its specific properties are valuable in scientific and R&D contexts.

-

Intermediate for Synthesis : It is a crucial precursor for manufacturing other chemicals.[13] This includes:

-

Lubricating Oil Additives : Used to produce detergents and inhibitors like sulfurized calcium alkylphenols.[14]

-

Surfactants and Emulsifiers : Ethoxylation of dodecylphenol produces non-ionic surfactants used in detergents and industrial cleaners.[8][17][18]

-

Resins : It is used to modify phenolic and epoxy resins to enhance properties like solubility and viscosity for use in coatings, varnishes, and floor paints.[13][14]

-

-

Drug Development Context : The phenolic scaffold is a common feature in many biologically active molecules. However, simple phenols often suffer from rapid metabolism and poor bioavailability.[19] While dodecylphenol itself is not typically a therapeutic agent, its long alkyl chain can be used to modify parent drug molecules. This lipophilic tail can enhance membrane permeability or alter the pharmacokinetic profile of a compound. Researchers may use it as a starting material to synthesize novel compounds where the dodecylphenol moiety acts as a hydrophobic anchor or a building block for more complex structures.

Safety and Handling

Dodecylphenol is classified as a hazardous substance and requires careful handling.

-

Hazards : It is corrosive and can cause severe skin burns and serious eye damage.[20][21][22] It is also very toxic to aquatic life with long-lasting effects.[20][21] Some data suggests it may be suspected of damaging fertility.[21][23]

-

Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[23] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[24]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9] It should be stored locked up.[21]

-

Disposal : Waste must be disposed of as hazardous material in accordance with local, regional, and national regulations. Avoid release into the environment.[20][21]

Conclusion

o-Dodecylphenol is a compound of significant interest due to the interplay of its aromatic, hydroxyl, and long alkyl functionalities. Its well-defined physicochemical properties make it a versatile building block for synthesizing a range of materials, from industrial surfactants and resins to potentially novel molecules in pharmaceutical research. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures is paramount for any scientist or researcher working with this compound. This guide provides the foundational knowledge necessary to utilize o-dodecylphenol effectively and safely in a professional research and development setting.

References

-

2-Dodecylphenol | CAS 5284-29-7 | SCBT - Santa Cruz Biotechnology.

-

5284-29-7 | 2-Dodecylphenol - ChemScene.

-

2-Dodecylphenol 98.0+%, TCI America™ | Fisher Scientific.

-

2-Dodecylphenol - ChemicalBook.

-

2-Dodecylphenol 5284-29-7 | Tokyo Chemical Industry UK Ltd.

-

DODECYL PHENOL - CAMEO Chemicals.

-

DODECYLPHENOL T Safety Data Sheet.

-

Safety Data Sheet - Chevron.

-

Synthesis of 4-dodecylphenol - PrepChem.com.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Dodecylphenol – Gravitas Chemical.

-

DODECYL PHENOL - CAMEO Chemicals - NOAA.

-

EVA00074 - Evaluation Statement - Australian Industrial Chemicals Introduction Scheme.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Dodecyl Phenol - Equilex.

-

3-Dodecylphenol | C18H30O | CID 14951660 - PubChem - NIH.

-

Synthesis routes of 2-Dodecylphenol - Benchchem.

-

4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc.

-

DODECYLPHENOL(BRANCHED) - ChemBK. [URL]([Link], dodecyl-, branched)

-

2-Dodecylphenol | C18H30O | CID 171144 - PubChem - NIH.

-

Dodecylphenol (CAS:121158-58-5) - Hosea Chem.

-

4-Dodecylphenol, mixture of isomers 27193-86-8 - Sigma-Aldrich.

-

CN114456042B - Preparation method of p-dodecylphenol - Google Patents.

-

What is dodecylphenol used for? - Huajinda.

-

4-Dodecylphenol | C18H30O | CID 66030 - PubChem - NIH.

-

Phenol, 4-dodecyl- - the NIST WebBook.

-

Phenol, 4-dodecyl- - NIST.

-

DODECYL PHENOL - RXSOl GROUP.

-

4-Dodecylphenol 104-43-8 | TCI EUROPE N.V.

-

Dodecylphenol - PCC Group.

-

4-DODECYLPHENOL | 104-43-8 - ChemicalBook.

-

4-Dodecylphenol, mixture of isomers 27193-86-8 - Sigma-Aldrich.

-

ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf.

-

CN114456042A - A kind of preparation method of p-dodecylphenol - Google Patents.

-

4-Dodecylphenol (mixture of isomers) - LGC Standards.

-

Phenol (bio)isosteres in drug design and development - PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Dodecylphenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2-Dodecylphenol price,buy 2-Dodecylphenol - chemicalbook [m.chemicalbook.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. gravitaschemical.com [gravitaschemical.com]

- 8. chembk.com [chembk.com]

- 9. 4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc [chemsrc.com]

- 10. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of 2-Dodecylphenol [benchchem.com]

- 13. Dodecylphenol - PCC Group [products.pcc.eu]

- 14. Dodecylphenol|China|CAS 121158-58-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 15. 4-Dodecylphenol (mixture of isomers) | LGC Standards [lgcstandards.com]

- 16. Phenol, 4-dodecyl- [webbook.nist.gov]

- 17. Dodecyl Phenol - Equilex : Equilex [equilex.com]

- 18. What is dodecylphenol used for? [hjd-chem.com]

- 19. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. cglapps.chevron.com [cglapps.chevron.com]

- 24. fishersci.co.uk [fishersci.co.uk]

2-Dodecylphenol molecular weight and formula

An In-Depth Technical Guide to 2-Dodecylphenol: Molecular Properties and Significance

Introduction

2-Dodecylphenol is an organic compound belonging to the alkylphenol family. Structurally, it is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This unique combination of a hydrophilic phenolic head and a long, lipophilic alkyl tail imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. For researchers and professionals in drug development, understanding the fundamental properties of molecules like 2-dodecylphenol is critical, as it can serve as a versatile starting material for complex syntheses or as a reference compound in toxicological and environmental studies. This guide provides a detailed examination of its core molecular characteristics, structural implications, and applications.

Section 1: Core Molecular Identifiers

The foundational step in characterizing any chemical compound is to establish its elemental composition and mass. These core identifiers are crucial for everything from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

Molecular Formula

The molecular formula for 2-dodecylphenol is consistently reported as C₁₈H₃₀O .[1][2][3][4][5] This formula indicates that each molecule is composed of 18 carbon atoms, 30 hydrogen atoms, and one oxygen atom. This composition is the basis for its molecular weight and provides the framework for its chemical structure and reactivity.

Molecular Weight

The molecular weight is a critical parameter for quantitative analysis and experimental design. While generally consistent, minor variations in the reported molecular weight of 2-dodecylphenol exist across different authoritative databases. These slight discrepancies can arise from differences in computational algorithms or the use of average isotopic masses versus monoisotopic masses. For most laboratory applications, these differences are negligible, but for high-precision mass spectrometry, the distinction is important.

| Parameter | Value | Source |

| IUPAC Name | 2-dodecylphenol | PubChem[1], Fisher Scientific[4] |

| CAS Number | 5284-29-7 | ChemScene[2], Santa Cruz Biotechnology[3], Fisher Scientific[4] |

| Molecular Formula | C₁₈H₃₀O | PubChem[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 262.4 g/mol | PubChem (Computed)[1] |

| 262.43 g/mol | ChemScene[2], LookChem[6] | |

| 262.44 g/mol | Santa Cruz Biotechnology[3], Fisher Scientific[4] |

The causality behind these minor variations is rooted in the atomic weights of the constituent elements. The computed value from PubChem (262.4 g/mol ) is a robust figure for general use, while values like 262.43 or 262.44 g/mol are also widely cited by commercial suppliers.[1][2][3][4][6]

Section 2: Structural Elucidation and Physicochemical Properties

The arrangement of atoms in 2-dodecylphenol dictates its physical properties and chemical behavior. The molecule consists of a benzene ring where one hydrogen is replaced by a hydroxyl (-OH) group, and an adjacent hydrogen (at the ortho position) is replaced by a dodecyl (-C₁₂H₂₅) group.

Caption: 2D structure of 2-Dodecylphenol (C₁₈H₃₀O).

This structure has two key functional regions:

-

The Phenolic Group (-OH on a benzene ring): This part of the molecule is polar and acidic. The hydroxyl proton can be abstracted, making it reactive in esterification and etherification reactions. It is also responsible for the antioxidant properties associated with many phenols.

-

The Dodecyl Chain (-C₁₂H₂₅): This long hydrocarbon tail is nonpolar and hydrophobic. It confers significant lipophilicity to the molecule, making it soluble in organic solvents and oils but only slightly soluble in water.[6]

This dual character is the primary driver for its use as a precursor in surfactants and lubricant additives.[6] The molecule's physical form can range from a straw-colored liquid to a white or light-yellow solid, with a reported melting point of 39°C.[1][6][7]

Section 3: Applications in Industrial and Research Contexts

The utility of 2-dodecylphenol stems directly from its bifunctional structure. Understanding its applications provides context for its importance in both industrial chemistry and scientific research.

Workflow: Synthesis of a Metal Phenate Lubricant Additive

One of the most significant uses of 2-dodecylphenol is in the production of metal salts, often called phenates, which serve as additives in lubricating oils.[1][6] These additives act as detergents to keep engines clean and as antioxidants to improve the thermal stability of the lubricant.[6]

Caption: Generalized workflow for synthesizing a lubricant additive.

Experimental Rationale:

-

Step 1 (Deprotonation): The phenolic proton is acidic and readily removed by a base. This step is crucial as it activates the molecule by forming a nucleophilic phenoxide anion.

-

Step 2 (Metathesis): The phenoxide anion reacts with a metal salt. The choice of metal (e.g., calcium, magnesium) is dictated by the desired properties of the final additive, such as detergency and acid-neutralizing capability.

Other Key Applications:

-

Surfactant Production: Ethoxylation of the phenolic hydroxyl group creates non-ionic surfactants used in detergents and emulsifiers.[6] The combination of the hydrophobic dodecyl tail and the hydrophilic poly(ethylene oxide) chain is a classic surfactant structure.

-

Chemical Intermediate: It serves as a building block for creating more complex molecules, including fungicides, bactericides, dyes, and resins.[1]

-

Pharmaceutical and Drug Development Context: While not a drug itself, 2-dodecylphenol and related alkylphenols are subjects of toxicological research due to their environmental persistence and potential to act as endocrine disruptors.[5] For drug development professionals, understanding the toxicology and metabolic pathways of such compounds is essential when designing new molecules that may contain similar structural motifs.

Conclusion

2-Dodecylphenol is a compound whose industrial and research significance is directly derived from its molecular formula (C₁₈H₃₀O) and the resulting bifunctional structure.[1][5] Its molecular weight, averaging around 262.43 g/mol , is a fundamental parameter for its quantitative use.[2][6][8] The interplay between its polar phenolic head and nonpolar dodecyl tail makes it a highly effective intermediate for products ranging from lubricant additives to surfactants. For the scientific community, it serves as an important reference compound in environmental science and toxicology, fields of increasing relevance to modern drug development and safety assessment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 171144, 2-Dodecylphenol. PubChem. [Link]

-

LookChem (n.d.). Cas 5284-29-7, 2-Dodecylphenol. LookChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20503400, 2-Dodecylphenol;phenol. PubChem. [Link]

-

Wikipedia (n.d.). Dodécylphénol. Wikipédia. [Link]

Sources

- 1. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 2-Dodecylphenol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Dodécylphénol — Wikipédia [fr.wikipedia.org]

- 6. upbio.lookchem.com [upbio.lookchem.com]

- 7. 2-Dodecylphenol price,buy 2-Dodecylphenol - chemicalbook [m.chemicalbook.com]

- 8. 2-Dodecylphenol , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Dodecylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-dodecylphenol, a long-chain alkylphenol with significant applications in various industrial and pharmaceutical sectors. This document delves into the core physicochemical properties, offers a detailed analysis of its solubility in a range of organic solvents, and explores its stability under various stress conditions, including thermal, photolytic, oxidative, and pH-driven degradation. Methodologies for assessing solubility and stability are presented, complete with experimental workflows and data interpretation guidelines, to equip researchers and drug development professionals with the critical knowledge for formulation, handling, and storage of 2-dodecylphenol.

Introduction and Physicochemical Profile of 2-Dodecylphenol

2-Dodecylphenol belongs to the alkylphenol family, characterized by a twelve-carbon alkyl chain attached to a phenol ring.[1] This structure imparts a dual nature to the molecule: a hydrophilic phenolic head and a long, lipophilic dodecyl tail. This amphiphilic character is central to its utility in various applications, including as a precursor for surfactants, an antioxidant in lubricating oils, and a component in the manufacturing of resins and other specialty chemicals.[1][2] Understanding its fundamental physicochemical properties is paramount for its effective application and for predicting its behavior in different matrices.

Table 1: Core Physicochemical Properties of 2-Dodecylphenol

| Property | Value | Source(s) |

| CAS Number | 5284-29-7 | [3] |

| Molecular Formula | C₁₈H₃₀O | [3][4] |

| Molecular Weight | 262.44 g/mol | [3][5] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |

| Melting Point | 46 °C | [6][7] |

| LogP (Octanol-Water Partition Coefficient) | 7.8 (Computed) | [4] |

Solubility Profile of 2-Dodecylphenol

The solubility of 2-dodecylphenol is a critical parameter for its application in formulations and chemical syntheses. Its long alkyl chain dictates a strong preference for non-polar or moderately polar organic solvents, while its phenolic hydroxyl group allows for limited interaction with polar solvents.

Qualitative Solubility

General observations indicate that 2-dodecylphenol is soluble in a variety of organic solvents, including esters and aromatic hydrocarbons, but has low solubility in water.[8] This is consistent with its high LogP value, which suggests a strong lipophilic character.

Quantitative Solubility Data (Estimated)

Table 2: Estimated Quantitative Solubility of 2-Dodecylphenol at Ambient Temperature

| Solvent | Solvent Polarity (Relative) | Estimated Solubility ( g/100 mL) | Rationale |

| Hexane | Non-polar | > 50 | The long alkyl chain of 2-dodecylphenol has strong affinity for non-polar aliphatic solvents. |

| Toluene | Non-polar (Aromatic) | > 50 | The aromatic ring of 2-dodecylphenol interacts favorably with aromatic solvents. |

| Acetone | Polar aprotic | 20 - 50 | Acetone's moderate polarity allows for interaction with both the alkyl chain and the phenolic group. |

| Isopropanol | Polar protic | 10 - 30 | The hydroxyl group of isopropanol can hydrogen bond with the phenolic hydroxyl, but the overall polarity is lower than smaller alcohols. |

| Ethanol | Polar protic | 5 - 20 | Increased polarity compared to isopropanol may lead to slightly lower solubility of the long alkyl chain. |

| Methanol | Polar protic | 1 - 10 | As the most polar of the alcohols listed, methanol is expected to be a poorer solvent for the highly lipophilic dodecyl chain. |

| Water | Highly polar | < 0.1 | The dominance of the long, non-polar alkyl chain results in very low aqueous solubility. |

Note: The values in Table 2 are estimations and should be experimentally verified for specific applications.

Effect of Temperature on Solubility

For most solid organic compounds, solubility in organic solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is reasonable to expect that the solubility of 2-dodecylphenol in the aforementioned organic solvents will increase with rising temperature.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical measurement. The following outlines a standard protocol for determining the solubility of 2-dodecylphenol.

Workflow for Solubility Determination

Caption: A typical workflow for the experimental determination of solubility.

Stability Profile of 2-Dodecylphenol

Assessing the stability of 2-dodecylphenol is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its efficacy and safety. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[11][12]

General Stability and Storage Recommendations

2-Dodecylphenol is generally stable under normal storage conditions. However, it is recommended to be stored in a cool, dry place, protected from light and air, as phenolic compounds can be susceptible to oxidation.[6]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12]

Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemistry of phenols and alkylphenols, the following degradation pathways are plausible for 2-dodecylphenol under stress conditions:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The dodecyl chain can also undergo oxidation, potentially forming hydroperoxides, alcohols, or ketones. The presence of a phenolic ring can provide some antioxidant properties, potentially influencing the degradation of other materials.[2]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For other alkylphenols, photodegradation in the presence of Fe(III) has been shown to proceed via hydroxyl radical attack, leading to the formation of hydroxylated derivatives such as catechols.[13]

-

Thermal Degradation: At elevated temperatures, cleavage of the alkyl chain or degradation of the aromatic ring can occur. Studies on related phenolic resins suggest that thermal degradation can lead to the formation of phenol and its methyl derivatives.[14]

-

pH-Dependent Degradation (Hydrolysis): While phenols themselves are not typically susceptible to hydrolysis, the stability of 2-dodecylphenol can be pH-dependent. At high pH, the phenolic proton is abstracted, forming a phenoxide ion. This species may be more susceptible to oxidation. The degradation of some phenolic compounds has been shown to be influenced by pH.[15]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for developing SIMs.[1][18]

Key Considerations for HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point for separating the non-polar 2-dodecylphenol from potentially more polar degradation products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its degradants.

-

Detection: UV detection is suitable for phenolic compounds. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-